N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline

Hydride Donor Thermodynamic Hydricity Organic Synthesis

N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline (CAS 60891-64-7), also designated Me2N-AcrH, is a 9,10-dihydroacridine derivative functionalized with a para-N,N-dimethylaniline group. It belongs to the class of biomimetic organic hydride donors that mimic the function of nicotinamide cofactors (e.g., NADH) and have been systematically evaluated for their thermodynamic hydricity (ΔGH–) in acetonitrile and DMSO.

Molecular Formula C22H22N2
Molecular Weight 314.4 g/mol
CAS No. 60891-64-7
Cat. No. B12932616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-YL)aniline
CAS60891-64-7
Molecular FormulaC22H22N2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C22H22N2/c1-23(2)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24(3)21-11-7-5-9-19(21)22/h4-15,22H,1-3H3
InChIKeyNWDNCANEYPKOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline (CAS 60891-64-7) for Organic Hydride Donor Applications


N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline (CAS 60891-64-7), also designated Me2N-AcrH, is a 9,10-dihydroacridine derivative functionalized with a para-N,N-dimethylaniline group [1]. It belongs to the class of biomimetic organic hydride donors that mimic the function of nicotinamide cofactors (e.g., NADH) and have been systematically evaluated for their thermodynamic hydricity (ΔGH–) in acetonitrile and DMSO [1]. The compound serves as a metal-free, carbon-based hydride source with potential applications in fuel-forming catalysis, reduction processes, and mechanistic studies of hydride transfer [2].

Why 9,10-Dihydroacridine Hydride Donors Cannot Be Interchanged Without Quantitative Hydricity Data


The hydride-donating ability of 9,10-dihydroacridine derivatives is highly sensitive to the electronic nature of the substituent at the 9-position, and even closely related analogs can exhibit significantly different thermodynamic driving forces for hydride transfer [1]. For instance, substitution of the para-dimethylamino group with a phenyl ring yields Ph-AcrH, which has a measurably distinct hydricity value [2]. Because the rate and selectivity of hydride-transfer reactions depend directly on the thermodynamic hydricity (ΔGH–), replacing Me2N-AcrH with an untested analog without quantitative comparison can lead to altered reduction yields, failed catalytic cycles, or the requirement for different reaction conditions. The evidence below establishes the specific, quantified position of Me2N-AcrH within the known hydricity landscape.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline as a Hydride Donor


Thermodynamic Hydricity of Me2N-AcrH in Acetonitrile vs. the Parent Ph-AcrH

The experimentally measured thermodynamic hydricity (ΔGH–) of Me2N-AcrH in acetonitrile is reported as 57.0 kcal/mol, compared to 59.8 kcal/mol for the unsubstituted phenyl analog Ph-AcrH under identical conditions [1]. This corresponds to a 2.8 kcal/mol stronger hydride donor ability for the N,N-dimethylamino-substituted derivative, reflecting the electron-donating effect of the para-NMe2 group on the dihydroacridine scaffold.

Hydride Donor Thermodynamic Hydricity Organic Synthesis

Hydricity Span of Acridine Derivatives and Positioning of Me2N-AcrH

Within the series of acridine-based hydride donors studied by Ilic et al., ΔGH– values span from 53.8 kcal/mol (3NH) to 59.8 kcal/mol (Ph-AcrH) in acetonitrile [1]. Me2N-AcrH, at 57.0 kcal/mol, occupies an intermediate position, demonstrating that the N,N-dimethylaniline substituent provides a calibrated electronic modulation of the scaffold without pushing the hydricity to the extreme values observed for other derivatives such as 2OH (54.2 kcal/mol) or 4OH (55.0 kcal/mol).

Structure-Activity Relationship Hydricity Tuning Donor-Acceptor Design

Comparison of Me2N-AcrH Hydricity to Benchmark Metal-Free and Metal Hydride Donors

The thermodynamic hydricity of Me2N-AcrH (57.0 kcal/mol in MeCN) places it within the broad range of 48.7–85.8 kcal/mol observed for a diverse panel of metal-free hydride donors, and makes it comparable to first-row transition metal hydride complexes [1]. While the strongest acridine derivative 3NH (53.8 kcal/mol) surpasses NaBH4 in hydricity, Me2N-AcrH itself is a stronger donor than the commonly used NADH analog BNAH (1-benzyl-1,4-dihydronicotinamide), which has a ΔGH– of approximately 64 kcal/mol [2].

Biomimetic Hydride Donor Metal-Free Catalysis Reduction Chemistry

Validated Application Scenarios for N,N-Dimethyl-4-(10-methyl-9,10-dihydroacridin-9-yl)aniline Based on Quantitative Hydricity Evidence


Selective Reduction of Imines and Carbonyls in Pharmaceutical Intermediates

With a ΔGH– of 57.0 kcal/mol in acetonitrile, Me2N-AcrH provides a controlled reducing strength that is stronger than BNAH yet more selective than NaBH4. This makes it suitable for the chemoselective reduction of activated imines or carbonyls in the presence of sensitive functional groups, where over-reduction or metal contamination is a concern [1].

Mechanistic Studies of Hydride Transfer in Fuel-Forming Catalysis

Because the hydricity of Me2N-AcrH has been precisely characterized by both experimental and DFT methods, the compound serves as a calibrated probe for investigating hydride-transfer mechanisms in fuel-forming reactions such as CO2 reduction and hydrogen evolution, where the thermodynamic driving force is a critical parameter [1].

Calibration Standard for Hydricity Measurements in Non-Aqueous Media

The well-defined ΔGH– values of Me2N-AcrH in both acetonitrile and DMSO [1] allow it to be used as an internal standard for benchmarking new organic hydride donors, ensuring inter-laboratory comparability and guiding the design of improved acridine-based catalysts.

Replacement of Transition Metal Hydrides in Green Chemistry Processes

As part of the 48.7–85.8 kcal/mol metal-free hydride donor portfolio, Me2N-AcrH offers a more sustainable alternative to first-row transition metal hydride complexes for reduction reactions, eliminating the need for toxic or expensive metals while maintaining comparable thermodynamic driving force [1].

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